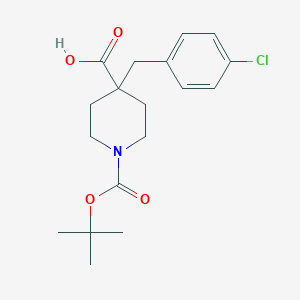

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid

描述

1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorobenzyl substituent, and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules . Its Boc group enhances stability during synthetic processes, while the 4-chlorobenzyl and carboxylic acid groups contribute to its pharmacological and physicochemical properties.

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYZLPQGWRXSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596977 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170284-71-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of N-Boc-4-Cyanopiperidine

The foundational step involves protecting the piperidine nitrogen with a Boc group. Piperidine-4-carbonitrile is reacted with di-tert-butyl dicarbonate (Boc₂O) in an alkaline environment, typically using sodium hydroxide or sodium carbonate in tetrahydrofuran (THF). The Boc group is introduced at the nitrogen, yielding N-Boc-4-cyanopiperidine. Optimal conditions involve a 1:1.1 molar ratio of piperidine-4-carbonitrile to Boc₂O at 0–25°C for 1–2 hours.

Alkylation at the 4-Position

The critical quaternary carbon at the piperidine 4-position is established via alkylation. N-Boc-4-cyanopiperidine is deprotonated at the α-carbon using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in anhydrous THF at −78°C. Subsequent addition of 4-chlorobenzyl bromide introduces the 4-chlorobenzyl group. This reaction requires careful stoichiometry, with a 1:2.3 molar ratio of N-Boc-4-cyanopiperidine to 4-chlorobenzyl bromide to ensure complete alkylation.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acidic hydrolysis with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 50–90°C achieves full conversion to the carboxylic acid. Alternatively, basic hydrolysis using sodium hydroxide and hydrogen peroxide (H₂O₂) provides comparable yields while preserving the Boc group. The final product, 1-(tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, is isolated via extraction and recrystallization, with typical yields exceeding 75%.

Piperidone-Based Route via Nucleophilic Addition and Oxidation

Formation of N-Boc-4-Piperidone

Starting from N-Boc-4-piperidone, the ketone moiety serves as a reactive site for nucleophilic addition. The Boc-protected piperidone is dissolved in THF and treated with 4-chlorobenzylmagnesium bromide (Grignard reagent) at −78°C. The Grignard reagent adds to the ketone, forming a tertiary alcohol intermediate.

Oxidation of Tertiary Alcohol to Carboxylic Acid

The tertiary alcohol is oxidized to a carboxylic acid using a two-step process. First, the alcohol is converted to a ketone via Jones oxidation (CrO₃/H₂SO₄). However, direct oxidation of tertiary alcohols to carboxylic acids is challenging. Instead, the cyanohydrin route is employed: the ketone is treated with hydrogen cyanide (HCN) to form a cyanohydrin, which is subsequently hydrolyzed to the carboxylic acid using HCl or H₂O₂. This method, while feasible, is less efficient than the nitrile route due to lower yields (~60%) and harsher reaction conditions.

Mannich Reaction with 4-Chlorobenzylamine

Condensation of N-Boc-4-Piperidinecarboxylic Acid

In this approach, N-Boc-4-piperidinecarboxylic acid is condensed with 4-chlorobenzylamine in the presence of formaldehyde (CH₂O) under basic conditions. The Mannich reaction forms a C–N bond between the piperidine and benzylamine, generating the 4-chlorobenzyl-substituted intermediate.

Acidic Workup and Isolation

The reaction mixture is acidified to pH 2–3 using 1N HCl, precipitating the product. Extraction with ethyl acetate and subsequent drying over sodium sulfate yield the final compound with moderate efficiency (65–70%). While this method avoids organometallic reagents, it is limited by competing side reactions and lower regioselectivity.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile Alkylation | Boc protection → Alkylation → Hydrolysis | 75–80 | High yield, fewer steps | Requires anhydrous conditions |

| Piperidone Oxidation | Grignard addition → Oxidation | 55–60 | Utilizes stable intermediates | Low yield, multiple oxidation steps |

| Mannich Reaction | Condensation → Acidic workup | 65–70 | No organometallics | Regioselectivity issues |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.

-

Microwave Assistance : Reducing hydrolysis time from 24 hours to 30 minutes under microwave irradiation enhances throughput.

Scalability and Industrial Considerations

The nitrile alkylation route is preferred for large-scale synthesis due to its robustness and high yields. Key challenges include:

化学反应分析

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.

科学研究应用

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as proteins or nucleic acids. The presence of the Boc protecting group and the chlorobenzyl moiety can influence its binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents at the 4-position of the piperidine ring, the presence of alternative protecting groups, or modifications to the carboxylic acid moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacological Properties

- Synthetic Utility : Boc protection in all analogs allows for selective deprotection under mild acidic conditions, making them versatile intermediates .

- Biological Activity: The 4-chlorobenzyl group may enhance interactions with hydrophobic binding pockets in enzymes, as seen in protease inhibitor studies . In contrast, the cyano-substituted analog (CAS 495415-34-4) shows higher polarity, favoring solubility-driven applications .

生物活性

1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid (CAS No. 170284-71-6) is a piperidine derivative noted for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. This compound features a tert-butoxycarbonyl (Boc) protecting group, a chlorobenzyl moiety, and a carboxylic acid functional group, which contribute to its unique biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 353.84 g/mol. The structural characteristics include:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Chlorobenzyl group : A benzyl group substituted with a chlorine atom, which may enhance the compound's lipophilicity and biological interactions.

- Carboxylic acid : This functional group is crucial for biological activity, allowing for hydrogen bonding and interaction with biological macromolecules.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor ligand. The presence of the Boc protecting group helps in modulating the compound's reactivity and selectivity towards specific targets such as proteins or nucleic acids.

Biological Applications

This compound has been investigated for various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting neurological and psychiatric disorders .

- Receptor Ligands : Its structure allows it to interact with various receptors, suggesting possible applications in therapeutic contexts where modulation of receptor activity is desired.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

- Synthesis and Derivatives : The compound serves as a precursor for synthesizing more complex molecules that exhibit enhanced biological properties. For instance, modifications to the chlorobenzyl moiety can lead to derivatives with improved pharmacokinetic profiles .

- Toxicity Profiles : Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity at high concentrations in animal models, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Tert-butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid | Lacks chlorine | Reduced reactivity |

| 1-(Tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid | Contains fluorine | Altered electronic properties |

| 1-(Tert-butoxycarbonyl)-4-(4-methylbenzyl)piperidine-4-carboxylic acid | Contains methyl | Increased steric hindrance |

These comparisons illustrate how small modifications can significantly influence the compound's reactivity and biological activity.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Neurological Disorders : Research indicates that derivatives targeting neurotransmitter receptors can lead to promising results in treating conditions such as anxiety and depression .

- Cancer Research : Some studies have suggested that modifications of piperidine derivatives could yield compounds with selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。